

# Application Notes and Protocols for QuEChERS

## Extraction of Spirotetramat-enol

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### Compound of Interest

Compound Name: (Rac)-Spirotetramat-enol

Cat. No.: B1395592

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### Introduction

Spirotetramat is a systemic insecticide belonging to the chemical class of ketoenols. After application, it is metabolized in plants into spirotetramat-enol, which is the major and more biologically active metabolite. The analysis of both spirotetramat and spirotetramat-enol is crucial for monitoring pesticide residues in food and ensuring consumer safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been widely adopted for the extraction of these compounds from various complex matrices due to its simplicity, high throughput, and minimal solvent usage.[1][2][3][4] This document provides a detailed protocol for the extraction of spirotetramat and spirotetramat-enol using a modified QuEChERS method, followed by analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][5]

## Experimental Protocol: Modified QuEChERS Method

This protocol is a generalized procedure based on several validated methods for the analysis of spirotetramat and its metabolites in various food and environmental matrices.[5][6]

Modifications, particularly in the cleanup step, may be necessary depending on the specific matrix being analyzed.

### 1. Sample Homogenization

- Weigh a representative portion of the sample (e.g., 10-15 g) into a 50 mL centrifuge tube. For dry samples, it may be necessary to add a specific amount of water to rehydrate the sample before extraction.[7]

## 2. Extraction

- Add 10 mL of acetonitrile to the centrifuge tube containing the homogenized sample.[7][8]  
For improved recovery of more polar metabolites like spirotetramat-enol, acidified acetonitrile (e.g., with 1% glacial acetic acid or 1% formic acid) is often used.[5][6]
- Securely cap the tube and shake it vigorously for 1 minute to ensure thorough mixing and initial extraction of the analytes.[7][8]
- Add the QuEChERS extraction salts. A common salt mixture is 4 g of anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), 1 g of sodium chloride ( $\text{NaCl}$ ), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[7]
- Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and to ensure proper partitioning.[9]
- Centrifuge the tube at a high speed (e.g.,  $\geq 8000$  rpm) for 5 minutes to separate the organic layer from the solid and aqueous layers.[6]

## 3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Transfer an aliquot (e.g., 1.5 mL) of the upper acetonitrile layer into a 2 mL dSPE tube.[6]
- The dSPE tube contains a mixture of sorbents to remove interfering matrix components. The choice of sorbents depends on the sample matrix:
  - Primary Secondary Amine (PSA): Removes sugars, fatty acids, organic acids, and some pigments.
  - C18 (Octadecylsilane): Removes non-polar interferences such as lipids and waxes.[5]
  - Graphitized Carbon Black (GCB): Removes pigments like chlorophyll and carotenoids, as well as sterols.[6] Care must be taken with GCB as it can retain planar analytes.

- A common dSPE composition for general produce is a combination of PSA and anhydrous  $\text{MgSO}_4$ .<sup>[6]</sup> For pigmented samples like spinach, GCB is often included.<sup>[6][10]</sup>
- Vortex the dSPE tube for 30 seconds to 1 minute to ensure the sorbents interact with the extract.
- Centrifuge the dSPE tube for 5 minutes.
- The resulting supernatant is the final extract.

#### 4. Final Extract Preparation

- Carefully collect the cleaned extract.
- The extract can be directly analyzed by LC-MS/MS or may require dilution with mobile phase. For some analyses, a solvent exchange step may be performed.
- Filter the extract through a 0.22  $\mu\text{m}$  syringe filter before injection into the analytical instrument.<sup>[6]</sup>

## Quantitative Data Summary

The performance of the QuEChERS method for the extraction of spirotetramat and spirotetramat-enol has been validated in numerous studies across a variety of matrices. The following tables summarize the key performance parameters.

Table 1: Method Performance in Fruit and Vegetable Matrices

Matrix	Analyte	LOQ (mg/kg)	Recovery (%)	RSD (%)
Mango	Spirotetramat & Spirotetramat-enol	0.05	72.72 - 86.76	Not Specified
Cabbage	Spirotetramat & Spirotetramat-enol	0.05	74.82 - 86.92	Not Specified
Cabbage	Spirotetramat & its metabolites	0.01	74 - 110	1 - 6
Citrus (Fruit, Peel, Pulp)	Spirotetramat	0.02 - 0.40	73.33 - 107.91	< 12.32
Citrus (Fruit, Peel, Pulp)	Spirotetramat-enol	0.02 - 0.40	75.93 - 114.85	< 12.32
Green Bean	Spirotetramat	0.005	91.7 - 103.4	3.2 - 12.4
Kiwifruit	Spirotetramat & its metabolites	0.01	74.7 - 108.7	0.6 - 13.1

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)

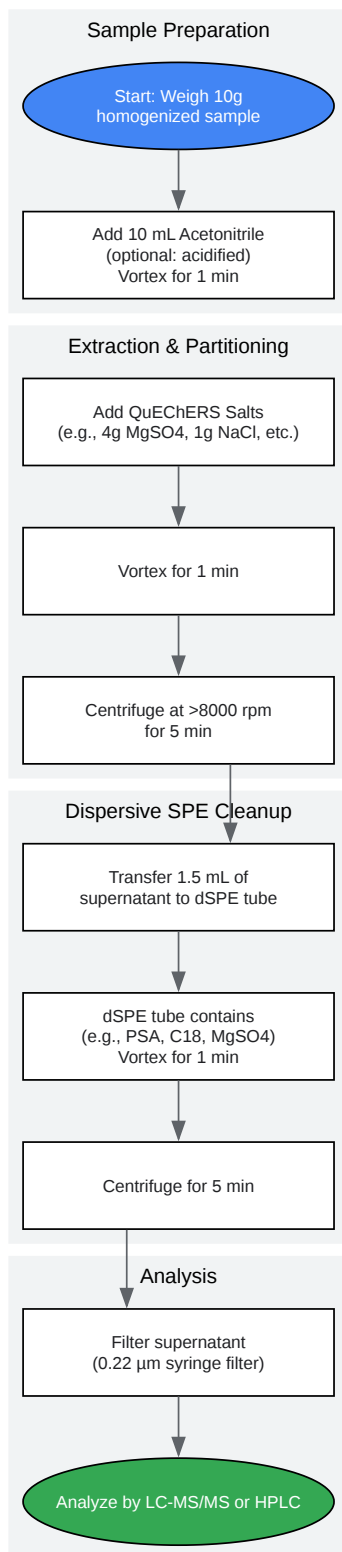
Table 2: Method Performance in Soil Matrix

Matrix	Analyte	LOQ (mg/kg)	Recovery (%)	RSD (%)
Soil	Spirotetramat	0.02 - 0.40	73.33 - 107.91	< 12.32
Soil	Spirotetramat-enol	0.02 - 0.40	75.93 - 114.85	< 12.32

Data compiled from a study on citrus and soil.[\[5\]](#)

## Experimental Workflow Diagram

## QuEChERS Workflow for Spirotetramat-enol Extraction

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